molecular formula C18H19N3O2S B2752973 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea CAS No. 1206988-69-3

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea

Cat. No.: B2752973
CAS No.: 1206988-69-3
M. Wt: 341.43
InChI Key: BAJJZIQENRBCJV-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea is a complex organic compound that features a unique combination of benzofuran, thiazole, and urea moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of benzofuran and thiazole rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzofuran moiety. The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the urea derivative. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases or proteases, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea
  • 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Comparison: Compared to similar compounds, 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea exhibits unique properties due to the presence of the cyclohexyl group. This group can influence the compound’s lipophilicity, stability, and interaction with biological targets, making it a valuable candidate for specific applications.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-17(19-13-7-2-1-3-8-13)21-18-20-14(11-24-18)16-10-12-6-4-5-9-15(12)23-16/h4-6,9-11,13H,1-3,7-8H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJZIQENRBCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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